Cas no 129029-27-2 (Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)-)

Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)- structure
129029-27-2 structure
Product Name:Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)-
CAS-Nr.:129029-27-2
MF:C20H26N2O8S4
MW:550.689040660858
CID:216891
PubChem ID:180477
Update Time:2025-04-19

Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)-
    • sirodesmin K
    • Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-
    • Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-t
    • DTXSID70926283
    • 10a-Hydroxy-5-(hydroxymethyl)-4',4',5',13-tetramethyl-3',6,12-trioxohexahydro-10H-spiro[5,11a-(epiminomethano)cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine-9,2'-oxolan]-10-yl acetate
    • 129029-27-2
    • Inchi: 1S/C20H26N2O8S4/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,15(27)22(11)19)32-34-33-31-19/h9,11,13,23,28H,6-8H2,1-5H3
    • InChI-Schlüssel: HRTWROLCNILHTD-UHFFFAOYSA-N
    • Lächelt: S1C23C(N(C)C(CO)(C(N2C2CC4(C(C(C)(C)C(C)O4)=O)C(C2(C3)O)OC(C)=O)=O)SSS1)=O

Berechnete Eigenschaften

  • Genaue Masse: 550.05738
  • Monoisotopenmasse: 550.057
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1010
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 7
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topologische Polaroberfläche: 235Ų

Experimentelle Eigenschaften

  • Dichte: 1.67
  • Siedepunkt: 804.7°Cat760mmHg
  • Flammpunkt: 440.4°C
  • Brechungsindex: 1.728
  • PSA: 133.68

Spiro[furan-2(3H),9'(10'H)-[5,11a](iminomethano)[11aH]cyclopenta[4,5]pyrrolo[2,1-e][1,2,3,4,6]tetrathiazocine]-3,6',12'(5'H)-trione,10'-(acetyloxy)hexahydro-10'a-hydroxy-5'-(hydroxymethyl)-4,4,5,13'-tetramethyl-,(2S,5R,5'R,7'aR,10'S,10'aS,11aR)- Verwandte Literatur

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